molecular formula C8H9F2N B1355811 1-(2,4-Difluorophenyl)-N-methylmethanamine CAS No. 696589-32-9

1-(2,4-Difluorophenyl)-N-methylmethanamine

Cat. No.: B1355811
CAS No.: 696589-32-9
M. Wt: 157.16 g/mol
InChI Key: QRNJBUWQFRAFGI-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-N-methylmethanamine is a fluorinated secondary amine with the molecular formula C₉H₁₀F₂N (calculated from NMR and synthesis data) . Its structure comprises a 2,4-difluorophenyl group linked to a methylamine moiety via a methylene bridge. The compound is synthesized via reductive amination or coupling reactions, yielding hydrochloride salts (e.g., 74% yield in acetonitrile with sodium cyanoborohydride) . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors of Dengue virus NS5 RdRp (e.g., N-(2,4-difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide) and potassium-competitive acid blockers (P-CABs) like TAK-438 (fumarate salt) and abeprazan .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJBUWQFRAFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588270
Record name 1-(2,4-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696589-32-9
Record name 2,4-Difluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696589-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C8H9F2N
  • Molecular Weight : 157.16 g/mol
  • Structural Features : The difluorophenyl group significantly influences its chemical reactivity and biological interactions.

1-(2,4-Difluorophenyl)-N-methylmethanamine exhibits notable biological activity primarily through its interactions with specific enzymes and receptors. Key insights include:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways. It has been identified as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism studies.
  • Binding Affinity : The difluorophenyl group enhances the compound's binding affinity to biological targets, potentially affecting pharmacological effects. This feature makes it a candidate for further investigation in drug design.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Gastrointestinal Health : Novel derivatives of this compound have been shown to exhibit proton pump inhibitory activity and effectiveness against Helicobacter pylori, suggesting potential applications in treating gastrointestinal disorders such as ulcers and gastritis .
  • Drug Delivery Systems : Due to its ability to cross biological membranes, it may also serve as a component in drug delivery systems aimed at enhancing the bioavailability of therapeutic agents.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural DifferencesUnique Properties
This compoundContains a methyl group on nitrogenSpecific reactivity due to difluorophenyl group
1-(2,4-Difluorophenyl)-N-ethylmethanamineEthyl group instead of methylAltered solubility and biological activity
1-(2,4-Difluorophenyl)-N-propylmethanaminePropyl group instead of methylDifferent pharmacokinetic profiles
1-(2,4-Difluorophenyl)-N-isopropylmethanamineIsopropyl group instead of methylPotentially enhanced receptor interactions

This table illustrates how variations in substituents can influence the compound's properties and applications.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It interacts with receptor proteins, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of 1-(2,4-difluorophenyl)-N-methylmethanamine are influenced by fluorine substitution patterns and amine functionalization. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
This compound C₉H₁₀F₂N 171.18 g/mol 2,4-difluorophenyl, N-methylamine DENV RdRp inhibitor intermediate, P-CAB precursor
1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine C₁₄H₁₂Cl₂FNO 300.15 g/mol 3,4-dichlorophenoxy, 5-fluorophenyl Not explicitly stated; likely bioactive intermediate
N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine C₁₄H₁₁F₄N 269.24 g/mol Bis(2,4-difluorophenyl)methylamine Structural analog; no reported bioactivity
1-(4-Fluorophenyl)-N-methylmethanamine C₈H₁₀FN 153.17 g/mol 4-fluorophenyl, N-methylamine Biochemical reagent for life science research
TAK-438 (Fumarate salt of 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) C₁₇H₁₆FN₃O₂S 369.39 g/mol 2-fluorophenyl, pyrrole-sulfonyl Potent gastric acid secretion inhibitor (P-CAB)

Key Observations :

  • Fluorine Positioning: The 2,4-difluorophenyl group enhances metabolic stability and binding affinity in antiviral and antiacid agents compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives) .
  • Amine Functionalization : N-methylation reduces polarity, improving membrane permeability, as seen in TAK-438’s oral bioavailability .
  • Hybrid Structures: Phenoxy or sulfonyl substitutions (e.g., in abeprazan) expand therapeutic utility but increase molecular weight and complexity .

Biological Activity

1-(2,4-Difluorophenyl)-N-methylmethanamine is an organic compound with significant biological activity due to its unique chemical structure, which includes a difluorophenyl group. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H10F2N
  • Molecular Weight : 157.16 g/mol
  • Structure : The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may act as an inhibitor or activator, modulating enzymatic activity or receptor signaling pathways. Notably, it has been identified as a substrate for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism studies.

Biological Activity Overview

  • Enzyme Interactions :
    • The compound has shown potential in modulating the activity of specific enzymes, which could influence metabolic pathways.
    • It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Receptor Binding :
    • This compound may serve as a ligand for various receptors, enhancing its pharmacological profile.
    • Its difluorophenyl group contributes to increased binding affinity compared to non-fluorinated analogs.
  • Potential Therapeutic Applications :
    • The compound has been investigated for its potential role in treating gastrointestinal conditions due to its inhibitory effects on proton pump activity and eradication of Helicobacter pylori (H. pylori) in certain formulations .
    • Research indicates that derivatives of this compound can enhance gastric defense mechanisms and reduce gastric damage .

Table 1: Summary of Biological Activity Studies

Study ReferenceFocusFindings
Enzyme InteractionIdentified as a substrate for cytochrome P450 enzymes.
Gastrointestinal ApplicationsDemonstrated proton pump inhibitory activity; effective against H. pylori.
Receptor BindingEnhanced binding affinity noted due to difluorophenyl group.

Notable Research Outcomes

  • A study highlighted that this compound derivatives exhibit significant anti-H. pylori activity, suggesting their use in treating gastric ulcers and gastritis .
  • Another investigation into its interaction with cytochrome P450 enzymes revealed insights into its metabolic pathways, essential for understanding its pharmacokinetics.

Safety and Handling

Due to the structural characteristics common among aromatic amines, caution is advised when handling this compound. Potential hazards may include toxicity similar to other compounds in its class; thus, appropriate safety measures should be implemented during research and application.

Preparation Methods

Starting Materials and Reaction Conditions

  • The primary synthetic route involves the condensation of 2,4-difluorobenzaldehyde with methylamine .
  • The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield 1-(2,4-difluorophenyl)-N-methylmethanamine.
  • Common reducing agents include sodium borohydride or lithium aluminum hydride .
  • Typical reaction conditions involve stirring the aldehyde and methylamine mixture, followed by the addition of the reducing agent under controlled temperature to ensure selective reduction.

Procedure Summary

  • The aldehyde is first converted to the imine by reaction with methylamine.
  • The imine is then reduced to the corresponding amine.
  • The product is isolated and purified, often by extraction and chromatographic techniques.

This method is straightforward and widely used due to the availability of starting materials and the efficiency of the reduction step.

Carbamate Intermediate Route and Hydrochloride Salt Formation

Multi-step Synthesis

  • A more elaborate synthetic pathway involves the preparation of tert-butyl 2,4-difluorobenzylcarbamate as an intermediate.
  • This intermediate is methylated using iodomethane to form tert-butyl 2,4-difluorobenzyl (methyl)carbamate .
  • Subsequent treatment with trimethylsilyl chloride (TMS-Cl) in 2,2,2-trifluoroethanol under inert atmosphere leads to the formation of This compound hydrochloride .
  • The hydrochloride salt is isolated as an off-white solid with yields around 74%.

Advantages

  • This route allows for better control over the purity and crystallinity of the final product.
  • The hydrochloride salt form is often preferred for pharmaceutical formulations due to improved stability and solubility.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Carbamate formation 2,4-difluorobenzylamine + Boc anhydride High Intermediate preparation
Methylation Iodomethane, THF, 40°C, 2 h 82 Methylation of carbamate
Hydrochloride salt formation TMS-Cl, trifluoroethanol, 0°C to RT, 2 h 74 Final salt formation

This method is detailed in recent antiviral compound synthesis studies and provides a robust approach for producing the target amine hydrochloride.

Crystallization Methods for Hydrochloride Salt

Crystalline Forms and Preparation

  • Two distinct crystalline forms (Form I and Form II) of this compound hydrochloride have been patented.
  • Form I is prepared by dissolving the hydrochloride in a good solvent (e.g., methanol, ethanol, ethyl acetate, methylene chloride, or acetone) at room temperature, followed by solvent evaporation at 23–28°C over 1 to 4 days to induce crystallization.
  • Form II is obtained by using a larger solvent volume (30–50 times the weight of the compound) and stirring the solution at 24–28°C for 12 to 16 hours to induce polymorphic transition or by a drowning-out crystallization method involving anti-solvent addition.

Crystallization Process Summary

Crystalline Form Solvent Volume (ml/g) Temperature (°C) Time Method
Form I 1–20 23–28 1–4 days Evaporative crystallization
Form II 30–50 24–28 12–16 hours Polymorphic transition or drowning-out crystallization

Characterization

  • X-ray powder diffraction (XRPD) patterns distinguish the two forms by characteristic diffraction peaks.
  • Form I shows peaks at 5.8°, 9.7°, 10.0°, 12.8°, 13.2°, 17.4°, and 18.5° (2θ ± 0.2°).
  • Form II shows peaks at 9.2°, 10.0°, 12.9°, and 20.2° (2θ ± 0.2°).

These crystallization methods are critical for pharmaceutical development, as different crystalline forms can affect solubility, bioavailability, and stability.

Additional Notes on Preparation and Purification

  • The amine product can be purified by silica gel chromatography using gradients of ethyl acetate in hexanes or methanol in dichloromethane, depending on the intermediate or final product.
  • Extraction and washing steps with brine and drying agents such as anhydrous sodium sulfate are standard to remove impurities.
  • Reaction atmospheres are typically inert (argon or nitrogen) to prevent oxidation or moisture interference.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Amination via imine reduction Condensation of 2,4-difluorobenzaldehyde with methylamine, reduction with NaBH4 or LiAlH4 Room temp to mild heating, reducing agent Moderate Simple, direct synthesis
Carbamate intermediate route Carbamate formation, methylation, TMS-Cl treatment Boc anhydride, iodomethane, TMS-Cl, inert atmosphere 74–82 Multi-step, high purity hydrochloride
Crystallization of hydrochloride salt Dissolution in solvent, evaporation or anti-solvent addition Methanol, ethanol, ethyl acetate, 23–28°C N/A Produces distinct crystalline forms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorophenyl)-N-methylmethanamine, and how can purity be maximized?

  • Methodological Answer :

  • Route Selection : Start with nucleophilic substitution of 2,4-difluorobenzyl bromide with methylamine under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Alternatively, reductive amination of 2,4-difluorobenzaldehyde with methylamine using NaBH₃CN as a reducing agent may improve yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or HPLC with a C18 column, referencing retention times against known standards .
  • Challenges : Fluorinated intermediates may require anhydrous conditions to avoid hydrolysis; monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H-NMR : Focus on the aromatic region (6.5–7.5 ppm) to distinguish fluorine-induced splitting patterns. For example, the 2,4-difluorophenyl group shows a doublet of doublets (J ≈ 8–10 Hz) due to meta-fluorine coupling .
  • ¹³C-NMR : Identify the methylamine group at ~35–40 ppm (CH₃N) and fluorine-substituted carbons (C-F, δ ≈ 160–165 ppm) .
  • IR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Compare with computational spectra (DFT/B3LYP) for validation .

Advanced Research Questions

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0h, 24h, 72h) .
  • Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis to 2,4-difluorobenzyl alcohol). Quantify stability via peak area normalization.
  • Safety : Fluorinated byproducts may require specialized waste disposal; consult safety protocols for fluoroorganics .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media for receptor-binding studies).
  • Control Experiments : Include a fluorinated analog (e.g., 2,4-dichlorophenyl derivative) to isolate fluorine-specific effects .
  • Data Interpretation : Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., SNAr at fluorinated positions) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters) based on fluorine’s electronegativity and steric effects .

Contradictory Data Analysis

Q. How to address discrepancies in reported solubility or logP values for fluorinated amines?

  • Methodological Answer :

  • Experimental Reassessment : Measure logP via shake-flask method (octanol/water) under controlled pH (7.4). Compare with computational predictions (e.g., ChemAxon, ACD/Labs) .
  • Contextual Factors : Note that fluorination increases hydrophobicity but may reduce solubility in polar solvents; adjust solvent systems (e.g., DMSO for stock solutions) .

Research Applications

Q. What role does this compound play in developing fluorinated probes for neurochemical studies?

  • Methodological Answer :

  • Probe Design : Functionalize the methylamine group with a fluorescent tag (e.g., BODIPY) via EDC/NHS coupling. Validate targeting efficiency in neuronal cell lines via confocal microscopy .
  • Challenges : Fluorine’s electron-withdrawing effects may alter probe-cell membrane interactions; perform permeability assays (PAMPA) to optimize logD .

Safety and Handling

Q. What are critical safety protocols for handling fluorinated amines in academic labs?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure. Fluorinated amines may penetrate latex .
  • Waste Management : Segregate fluorinated waste for incineration; avoid aqueous disposal due to environmental persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,4-Difluorophenyl)-N-methylmethanamine
Reactant of Route 2
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1-(2,4-Difluorophenyl)-N-methylmethanamine

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